molecular formula C9H7NO B3024213 4-Hydroxyquinoline CAS No. 529-37-3

4-Hydroxyquinoline

Cat. No. B3024213
M. Wt: 145.16 g/mol
InChI Key: PMZDQRJGMBOQBF-UHFFFAOYSA-N
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Patent
US05089504

Procedure details

Diphenyl ether (500 ml) was heated to reflux, ethyl 2-isobutyryl-3-(2-(benzoyloxymethyl)phenylaminoacrylate (29.3 g, 74.1 mmol) added, and heating continued for 15 minutes. The bulk of the diphenyl ether was removed by vacuum distillation, and the residue chromatographed (silica gal, 1%-2.5% methanol in dichloromethane) and recrystallized from ethyl acetate to give 3-isobutyryl-8-benzoyloxymethyl)-4(1H)-quinolone (11.9 g, 46%), m.p. 158°-160°.
Name
2-(benzoyloxymethyl)phenylaminoacrylate
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
C(OC[C:11](=[CH:15][NH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:12]([O-:14])=O)(=O)C1C=CC=CC=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[NH:16]1[C:17]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:12](=[O:14])[CH:11]=[CH:15]1

Inputs

Step One
Name
2-(benzoyloxymethyl)phenylaminoacrylate
Quantity
29.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC(C(=O)[O-])=CNC1=CC=CC=C1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The bulk of the diphenyl ether was removed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
the residue chromatographed (silica gal, 1%-2.5% methanol in dichloromethane)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=CC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 110.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05089504

Procedure details

Diphenyl ether (500 ml) was heated to reflux, ethyl 2-isobutyryl-3-(2-(benzoyloxymethyl)phenylaminoacrylate (29.3 g, 74.1 mmol) added, and heating continued for 15 minutes. The bulk of the diphenyl ether was removed by vacuum distillation, and the residue chromatographed (silica gal, 1%-2.5% methanol in dichloromethane) and recrystallized from ethyl acetate to give 3-isobutyryl-8-benzoyloxymethyl)-4(1H)-quinolone (11.9 g, 46%), m.p. 158°-160°.
Name
2-(benzoyloxymethyl)phenylaminoacrylate
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
C(OC[C:11](=[CH:15][NH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:12]([O-:14])=O)(=O)C1C=CC=CC=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[NH:16]1[C:17]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:12](=[O:14])[CH:11]=[CH:15]1

Inputs

Step One
Name
2-(benzoyloxymethyl)phenylaminoacrylate
Quantity
29.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC(C(=O)[O-])=CNC1=CC=CC=C1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The bulk of the diphenyl ether was removed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
the residue chromatographed (silica gal, 1%-2.5% methanol in dichloromethane)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=CC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 110.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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